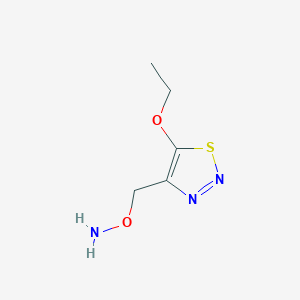
O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine: is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxy group and a hydroxylamine group attached to the thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine typically involves the reaction of 5-ethoxy-1,2,3-thiadiazole with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include ethyl iodide, thiourea, and hydroxylamine hydrochloride. The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production. Quality control measures are implemented to monitor the purity and consistency of the final product .
化学反応の分析
Types of Reactions: O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted thiadiazoles with different functional groups.
科学的研究の応用
Chemistry: O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound is investigated for its potential use in medicinal chemistry. It is explored as a lead compound for the development of drugs targeting specific enzymes or receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
作用機序
The mechanism of action of O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the inhibition of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
O-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine: This compound is similar in structure but contains a chlorine atom instead of an ethoxy group.
O-((5-Methyl-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine: This compound has a methyl group instead of an ethoxy group.
Uniqueness: O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C5H9N3O2S |
|---|---|
分子量 |
175.21 g/mol |
IUPAC名 |
O-[(5-ethoxythiadiazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H9N3O2S/c1-2-9-5-4(3-10-6)7-8-11-5/h2-3,6H2,1H3 |
InChIキー |
XIXJKYBPJPNUAP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(N=NS1)CON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


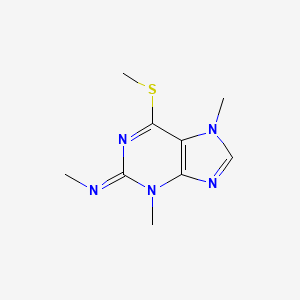
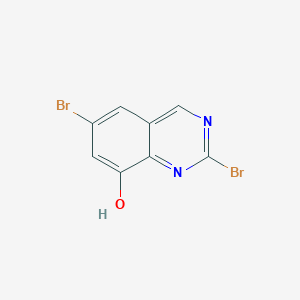
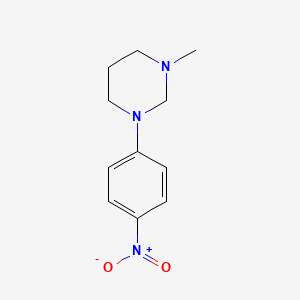
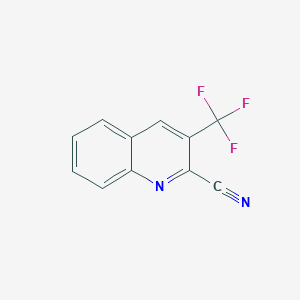
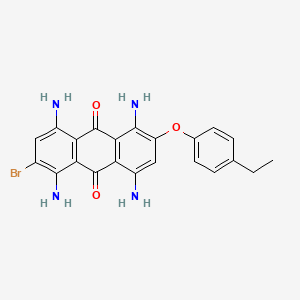
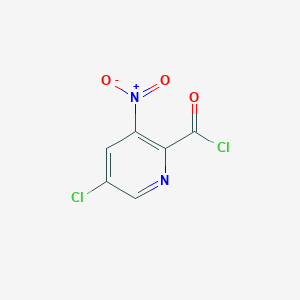
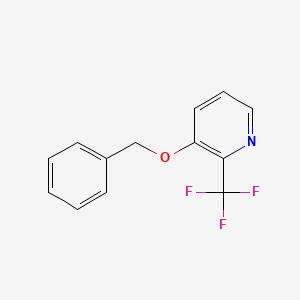
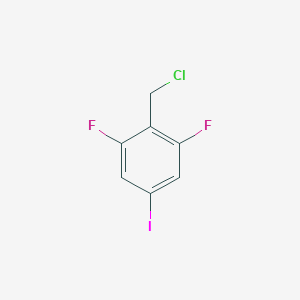

![trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane](/img/structure/B13123176.png)
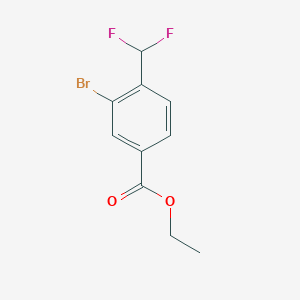

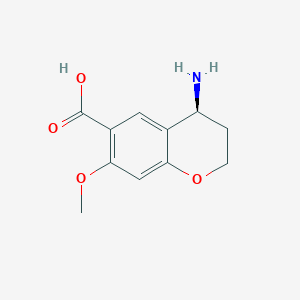
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123211.png)
